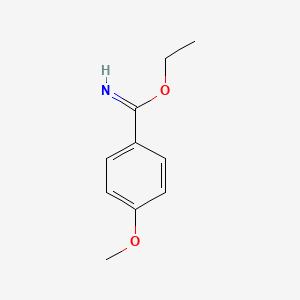
ethyl 4-methoxybenzimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxybenzimidate is a chemical compound with the molecular formula C10H13NO2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an intermediate in the synthesis of other chemical compounds due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxybenzimidate can be synthesized through the reaction of 4-methoxybenzonitrile with ethanol in the presence of hydrogen chloride gas. The reaction is typically carried out at low temperatures (0°C) to ensure the formation of the desired product. The reaction mixture is then allowed to reach room temperature and is left overnight. The solvent is removed by evaporation, and the residue is dried under vacuum to obtain the crude imino ester hydrochloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality during production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methoxybenzimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted benzimidates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-methoxybenzimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-methoxybenzimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the nature of the functional groups present in the compound .
Comparación Con Compuestos Similares
Ethyl 4-methoxybenzimidate can be compared with other similar compounds such as:
Ethyl benzimidate: Lacks the methoxy group, making it less reactive in certain reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and solubility.
4-methoxybenzonitrile: Precursor to this compound, lacks the ethoxy group.
This compound stands out due to its unique combination of functional groups, which imparts specific reactivity and makes it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
829-48-1 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
ethyl 4-methoxybenzenecarboximidate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7,11H,3H2,1-2H3 |
Clave InChI |
ZUHXEWCZQQKLRI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
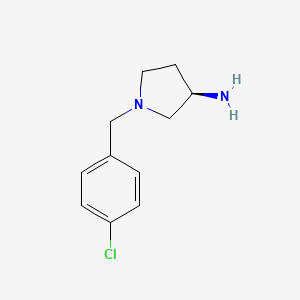
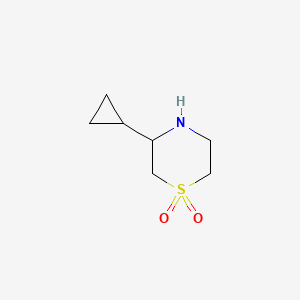
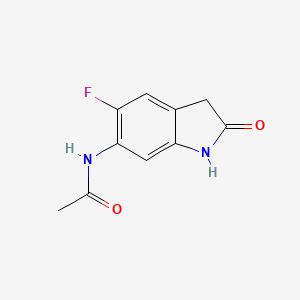
![Ethyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B8748883.png)
![Diethyl 2-[(4-fluoro-3-nitroanilino)methylene]malonate](/img/structure/B8748898.png)

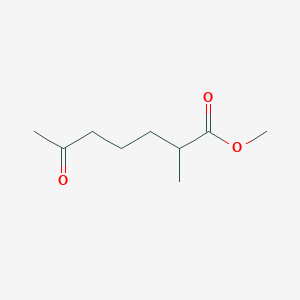
![1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B8748917.png)
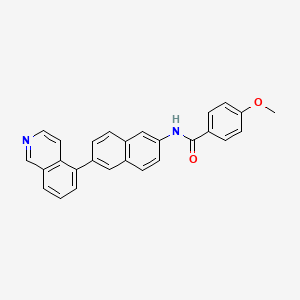
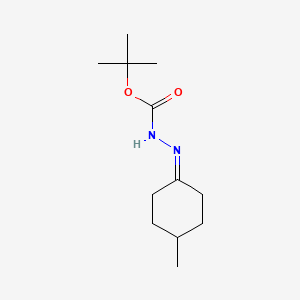
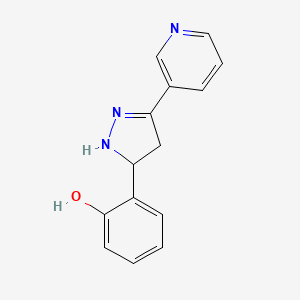
![Diazene, [4-[(6-bromohexyl)oxy]phenyl](4-methylphenyl)-](/img/structure/B8748939.png)
![Tert-butyl 2-hydroxy-2,3-dihydro-1h-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8748941.png)

